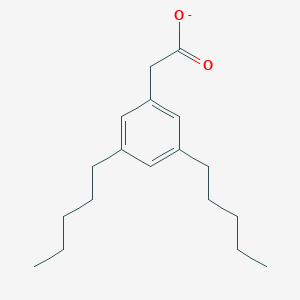
2-(3,5-Dipentylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PBI-4547 is a novel first-in-class orally active antidiabetic compound that displays pleiotropic activities. It has been shown to reduce nonalcoholic steatohepatitis, diabetes, and renal fibrosis in different animal models . The compound is particularly noted for its potential as a therapy for nonalcoholic fatty liver disease, obesity, and associated metabolic syndrome .
Chemical Reactions Analysis
PBI-4547 undergoes various chemical reactions, including interactions with glucose and lipid metabolism pathways. It has been shown to improve glucose metabolism and insulin resistance, reduce serum triglyceride levels, and increase adiponectin levels . The compound also affects mitochondrial function, increasing energy expenditure and reducing oxidative phosphorylation-related ATP production . Common reagents and conditions used in these reactions include high-fat diet-induced obesity models and quantitative RT-PCR analysis of pro-fibrotic markers .
Scientific Research Applications
PBI-4547 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and interactions with various metabolic pathways. In biology, it is used to investigate its effects on glucose and lipid metabolism, mitochondrial function, and energy expenditure . In medicine, PBI-4547 is being explored as a potential therapy for nonalcoholic fatty liver disease, diabetes, and renal fibrosis . The compound has also shown promise in reducing inflammation and fibrosis in white adipose tissues .
Mechanism of Action
The mechanism of action of PBI-4547 involves its interaction with glucose and lipid metabolism pathways. It improves glucose metabolism and insulin resistance by increasing glucose and fatty acid metabolism, improving insulin resistance, and enhancing β-cell function . The compound also affects mitochondrial function, increasing energy expenditure and reducing oxidative phosphorylation-related ATP production . Additionally, PBI-4547 reduces inflammation and fibrosis in white adipose tissues by modulating the expression of pro-fibrotic markers .
Comparison with Similar Compounds
PBI-4547 is unique in its pleiotropic activities and its potential as a therapy for nonalcoholic fatty liver disease, diabetes, and renal fibrosis . Similar compounds include GLPG1205 and PBI-4050, which are also antagonists of G protein-coupled receptor 84 and have shown therapeutic effects in various metabolic disorders . PBI-4547 stands out due to its broad range of activities and its ability to improve glucose metabolism, reduce inflammation, and enhance mitochondrial function .
Properties
Molecular Formula |
C18H27O2- |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(3,5-dipentylphenyl)acetate |
InChI |
InChI=1S/C18H28O2/c1-3-5-7-9-15-11-16(10-8-6-4-2)13-17(12-15)14-18(19)20/h11-13H,3-10,14H2,1-2H3,(H,19,20)/p-1 |
InChI Key |
HFEDEAWUDQDOSS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)CC(=O)[O-])CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)
![(5S)-5-{3-[3-(benzyloxy)-5-chlorophenyl]-2-oxo[2H-[1,3'-bipyridine]]-5-yl}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856591.png)
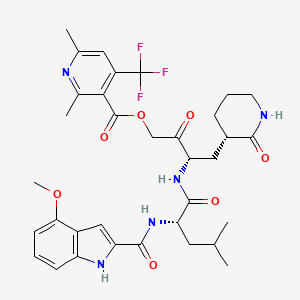
![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856600.png)
![N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)
![(1R,2R,5S)-3-[2-(4-bromo-2-chlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856624.png)
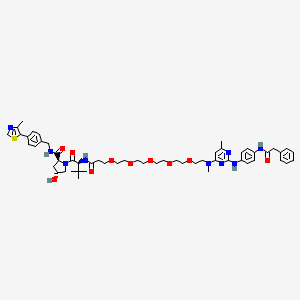
![4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide](/img/structure/B10856630.png)
![1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B10856632.png)
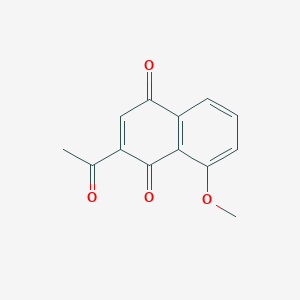
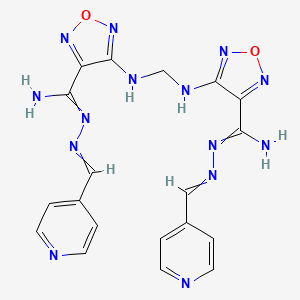
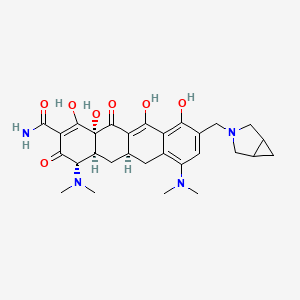
![(1R,2R,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856661.png)
![2-amino-4-[4-[C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856664.png)
